molecular formula C17H15ClN4O B12033507 (1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone

(1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12033507
M. Wt: 326.8 g/mol
InChI Key: XBHWJCMUKRYRCR-YBFXNURJSA-N
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Description

(1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between (4-methoxyphenyl)ethanone and 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: This compound is an ethyl ester of acetoacetic acid and is widely used as a chemical intermediate.

    Disilanes: These organosilicon compounds contain Si-Si bonds and have unique electronic properties.

    4-Bromophenethyl alcohol: This compound is used in the synthesis of various organic molecules.

Uniqueness

(1E)-1-(4-methoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific hydrazone structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]phthalazin-1-amine

InChI

InChI=1S/C17H15ClN4O/c1-11(12-7-9-13(23-2)10-8-12)19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-10H,1-2H3,(H,21,22)/b19-11+

InChI Key

XBHWJCMUKRYRCR-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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